N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide
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Overview
Description
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide is a complex organic compound that features both benzothiophene and benzofuran moieties. These structures are known for their significant roles in medicinal chemistry and materials science due to their unique electronic properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide typically involves the construction of the benzothiophene and benzofuran rings followed by their functionalization and coupling.
Benzothiophene Synthesis: Benzothiophene derivatives can be synthesized through various methods, including the intramolecular cyclization of o-alkynylthiophenols and the Rh-catalyzed addition of isocyanates.
Benzofuran Synthesis: Benzofuran derivatives are often synthesized via the cyclization of o-hydroxyaryl ketones or aldehydes.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: m-CPBA, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiophene moiety can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzothiophene Derivatives: Compounds like sertaconazole and raloxifene, which also contain the benzothiophene moiety, are known for their biological activities.
Benzofuran Derivatives: Compounds such as amiodarone and psoralen, which contain the benzofuran moiety, are used in medicinal chemistry.
Uniqueness
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide is unique due to its combination of benzothiophene and benzofuran structures, which confer distinct electronic properties and potential biological activities. This dual functionality makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3S/c21-15(14-11-24-18-8-4-2-6-13(14)18)10-20-19(22)17-9-12-5-1-3-7-16(12)23-17/h1-9,11,15,21H,10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNMUPQTNPAMMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCC(C3=CSC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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